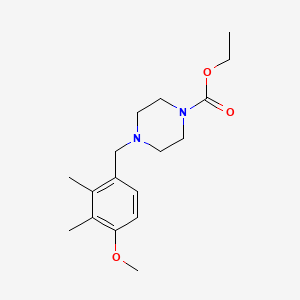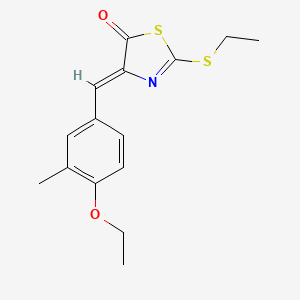![molecular formula C12H12N2O3S B5778771 methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)
methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound with a five-membered ring containing three nitrogen and two oxygen atoms.
Mécanisme D'action
The mechanism of action of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Physiologically, it can induce vasodilation and decrease blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new derivatives with improved biological activities. Another direction is the study of the compound's potential applications in nanotechnology and material science. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be achieved through a multistep process. The first step involves the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which can be obtained by reacting 4-methylphenylhydrazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate in the presence of potassium carbonate to obtain the final product, methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate.
Applications De Recherche Scientifique
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agricultural chemistry, it has been studied as a potential pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSZSCPVSUBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)



![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)